![molecular formula C14H20N4O3S B2544693 (1-(Methylsulfonyl)azetidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone CAS No. 1428372-67-1](/img/structure/B2544693.png)
(1-(Methylsulfonyl)azetidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone
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Description
(1-(Methylsulfonyl)azetidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone, also known as MPMP, is a chemical compound that has shown potential in scientific research.
Scientific Research Applications
Nonaqueous Capillary Electrophoresis for Substance Analysis
A study developed a nonaqueous capillary electrophoretic separation method for imatinib mesylate and related substances, including compounds with structural similarities to "(1-(Methylsulfonyl)azetidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone." This method is promising for the quality control of pharmaceutical compounds, demonstrating the application of the compound in analytical chemistry and pharmaceutical analysis (Ye et al., 2012).
Drug Metabolism and Excretion
Another study on the metabolism, excretion, and pharmacokinetics of a dipeptidyl peptidase IV inhibitor with structural relevance to the compound provides insights into the drug's behavior in biological systems. This research highlights the utility of such compounds in the study of drug disposition and pharmacokinetics (Sharma et al., 2012).
Synthesis and Antimicrobial Activity
Research into the synthesis of novel 3-oxopiperidin-2-ones from methyl 2-alkoxy-5-amino-2-pentenoates, involving azetidinone intermediates, underscores the role of similar structures in developing new antimicrobial agents. This illustrates the compound's relevance in synthetic organic chemistry and antimicrobial drug discovery (Dejaegher et al., 2008).
TRPV4 Antagonists for Pain Treatment
A novel series of compounds structurally related to "this compound" was identified as selective TRPV4 channel antagonists. These derivatives showed analgesic effects in animal models, demonstrating potential applications in pain management (Tsuno et al., 2017).
Synthesis and Crystal Structure Analysis
The synthesis and crystal structure analysis of [1-(Toluene-4-Sulfonyl)-Piperidin-4-yl]-Methanol, through a process involving related compounds, contribute to the understanding of molecular structures and interactions. This research is vital for drug design and the development of new materials (Girish et al., 2008).
properties
IUPAC Name |
(1-methylsulfonylazetidin-3-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3S/c1-22(20,21)18-10-12(11-18)14(19)17-8-6-16(7-9-17)13-4-2-3-5-15-13/h2-5,12H,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIQHMRDLYZMYRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC(C1)C(=O)N2CCN(CC2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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